Cas no 436865-11-1 (Di-tert-butyl(cyclohexyl)phosphine)

Di-tert-butyl(cyclohexyl)phosphine is a sterically hindered tertiary phosphine ligand commonly employed in transition metal-catalyzed reactions. Its bulky tert-butyl and cyclohexyl substituents enhance steric protection around the phosphorus center, improving stability and selectivity in catalytic processes such as cross-coupling, hydroformylation, and hydrogenation. The ligand’s electron-rich nature facilitates oxidative addition and reductive elimination steps, making it particularly useful in palladium- and nickel-catalyzed transformations. Its robust structure also mitigates ligand degradation under harsh conditions. Di-tert-butyl(cyclohexyl)phosphine is favored in both academic and industrial research for its ability to stabilize low-coordinate metal centers while maintaining high catalytic activity.
Di-tert-butyl(cyclohexyl)phosphine structure
436865-11-1 structure
商品名:Di-tert-butyl(cyclohexyl)phosphine
CAS番号:436865-11-1
MF:C14H29P
メガワット:228.35386
MDL:MFCD03426985
CID:328695
PubChem ID:4643321

Di-tert-butyl(cyclohexyl)phosphine 化学的及び物理的性質

名前と識別子

    • Di-tert-butyl(cyclohexyl)phosphine
    • Di-tert-butylcyclohexylphosphine
    • ditert-butyl(cyclohexyl)phosphane
    • Phosphine, cyclohexylbis(1,1-dimethylethyl)-
    • Cyclohexyldi-tert-butylphosphine
    • DI-T-BUTYLCYCLOHEXYLPHOSPHINE
    • DTXSID10405168
    • Di-tert-butylcyclohexylphosphine, 95%
    • CYCLOHEXYLDI-T-BUTYLPHOSPHINE (10WT% IN HEXANE)
    • CYCLOHEXYLDI-T-BUTYLPHOSPHINE
    • HFFHNJKBAYQARL-UHFFFAOYSA-N
    • MFCD03426985
    • F10245
    • FT-0754492
    • 436865-11-1
    • AKOS016010189
    • di-tert-butyl(cyclohexyl)phosphane
    • AMY11718
    • SCHEMBL289341
    • A872658
    • CYCLOHEXYL(DI-TERT-BUTYL)PHOSPHINE
    • DB-009645
    • MDL: MFCD03426985
    • インチ: InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3
    • InChIKey: HFFHNJKBAYQARL-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)P(C1CCCCC1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 228.20100
  • どういたいしつりょう: 228.200687923g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.889 g/mL at 25 °C
  • ゆうかいてん: No data available
  • ふってん: 282 ºC
  • フラッシュポイント: 129 ºC
  • 屈折率: n20/D 1.506
  • PSA: 13.59000
  • LogP: 5.39800
  • ようかいせい: 使用できません
  • じょうきあつ: No data available
  • かんど: air sensitive

Di-tert-butyl(cyclohexyl)phosphine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB470569-5g
Cyclohexyldi-t-butylphosphine, 98% (10wt% in hexanes); .
436865-11-1 98%
5g
€180.00 2025-02-20
Cooke Chemical
LN7221246-5g
Di-tert-butylcyclohexylphosphine
436865-11-1 98%
5g
RMB 3142.40 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-234537-500mg
Di-tert-butylcyclohexylphosphine,
436865-11-1
500mg
¥542.00 2023-09-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021501-5g
Di-tert-butyl(cyclohexyl)phosphine
436865-11-1 98%
5g
¥4416 2024-05-23
TRC
D077325-500mg
Di-tert-butyl(cyclohexyl)phosphine
436865-11-1
500mg
$ 285.00 2022-06-06
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H33914-1g
436865-11-1 98%
1g
¥1020.0 2023-03-29
abcr
AB470569-5 g
Cyclohexyldi-t-butylphosphine, 98% (10wt% in hexanes); .
436865-11-1 98%
5g
€172.00 2023-06-15
abcr
AB143870-2 g
Di-t-butylcyclohexylphosphine, 95%; .
436865-11-1 95%
2g
€327.00 2023-06-24
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H84686-5mL
436865-11-1 10wt% Solution In Hexanes, SpcSeal
5ml
¥798.0 2023-03-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1010-500mg
Di-tert-butyl(cyclohexyl)phosphine
436865-11-1 97%
500mg
1054CNY 2021-05-08

Di-tert-butyl(cyclohexyl)phosphine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:436865-11-1)DI-T-BUTYLCYCLOHEXYLPHOSPHINE
注文番号:sfd6276
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally

Di-tert-butyl(cyclohexyl)phosphine 関連文献

Di-tert-butyl(cyclohexyl)phosphineに関する追加情報

Recent Advances in the Application of Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) in Chemical Biology and Pharmaceutical Research

Di-tert-butyl(cyclohexyl)phosphine (CAS: 436865-11-1) has emerged as a pivotal ligand in transition metal-catalyzed reactions, particularly in pharmaceutical synthesis and chemical biology. Recent studies highlight its superior steric and electronic properties, which enhance catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This phosphine ligand's unique tert-butyl and cyclohexyl substituents contribute to its stability and reactivity, making it indispensable in the synthesis of complex bioactive molecules.

A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed C-N bond formations, achieving unprecedented yields (>95%) in the synthesis of aryl amines, a key intermediate in drug development. The research emphasized the ligand's role in suppressing β-hydride elimination, a common side reaction in such transformations. Computational studies further revealed that the bulky tert-butyl groups stabilize the palladium center, while the cyclohexyl moiety facilitates substrate access.

In oncology drug discovery, Di-tert-butyl(cyclohexyl)phosphine has been utilized in the synthesis of kinase inhibitors targeting EGFR and BRAF mutations. A collaborative effort between academia and industry (Nature Communications, 2024) reported its use in streamlining the production of a preclinical candidate, reducing synthetic steps from 12 to 7 while maintaining enantioselectivity (>99% ee). The ligand's air stability also addressed previous challenges in handling phosphine reagents under industrial conditions.

Emerging applications extend to PROTAC (Proteolysis Targeting Chimera) development, where its metal-coordinating properties enable precise assembly of ternary complexes. Researchers at Scripps Institute (2024) leveraged this phosphine to construct E3 ligase-binding warheads, achieving 10-fold improved degradation efficiency of target proteins compared to traditional linkers. The CAS: 436865-11-1 compound's role in these bifunctional molecules underscores its versatility beyond conventional catalysis.

Ongoing clinical trials (Phase I/II) for small molecules synthesized using this phosphine ligand show promising pharmacokinetic profiles, with reduced off-target effects attributed to the high fidelity of the catalytic processes. Analytical studies using HPLC-MS and X-ray crystallography have confirmed the ligand's contribution to minimizing metal contamination in final drug substances, meeting stringent regulatory requirements for novel therapeutics.

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